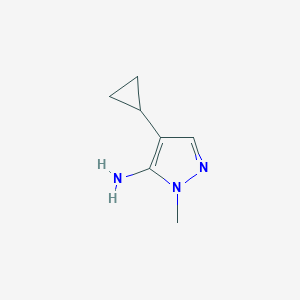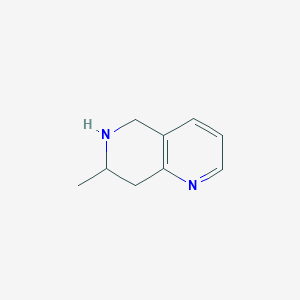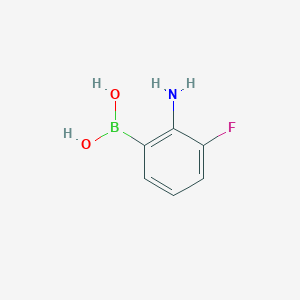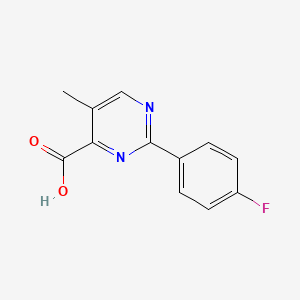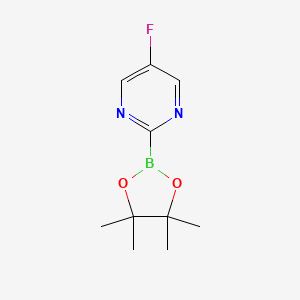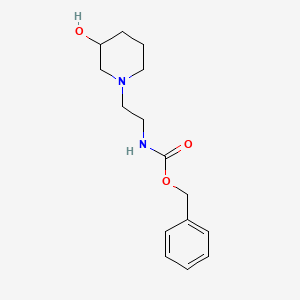
Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate is a chemical compound with the molecular formula C15H22N2O3. It is a derivative of carbamate, which is a category of organic compounds with the general formula R2NC(O)OR. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Three-Component Coupling: One efficient method for synthesizing carbamates involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates.
Industrial Production Methods:
Carbamoylation: Industrial production of carbamates often involves carbamoylation, where methyl carbamate acts as an economical carbamoyl donor in tin-catalyzed transcarbamoylation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate has several scientific research applications:
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate involves its role as a protecting group for amines. The carbamate group can be installed on the amine nitrogen, rendering it non-nucleophilic and preventing unwanted reactions during synthetic processes. The protecting group can be removed under specific conditions, such as acidic or basic environments, or through catalytic hydrogenation .
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Similar in structure but lacks the piperidine ring.
Tert-butyl carbamate: Another common protecting group for amines, known for its stability and ease of removal under acidic conditions.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Used in peptide synthesis, removable under basic conditions.
Uniqueness: Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate is unique due to the presence of the piperidine ring, which can influence its reactivity and stability compared to other carbamates. This structural feature may provide additional steric hindrance and electronic effects, making it a valuable compound in specific synthetic applications.
Propriétés
Formule moléculaire |
C15H22N2O3 |
|---|---|
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
benzyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c18-14-7-4-9-17(11-14)10-8-16-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14,18H,4,7-12H2,(H,16,19) |
Clé InChI |
AQTSEUXAZSTEJF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CCNC(=O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


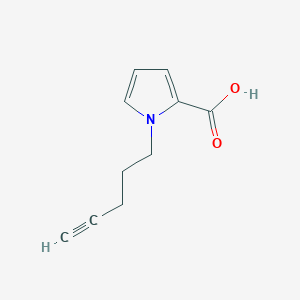
![Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13459526.png)
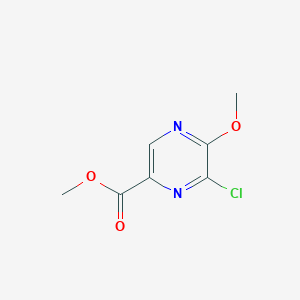
![4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B13459531.png)

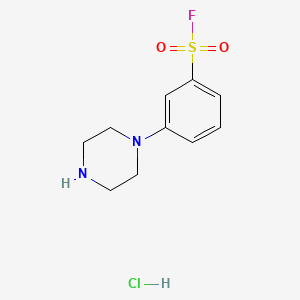
![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)
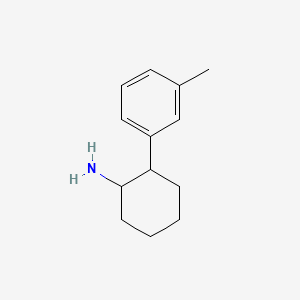
![6-Tert-butyl-1-azaspiro[3.3]heptane](/img/structure/B13459586.png)
